Cas no 686766-53-0 ((2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-chloro-phenoxy)-2-pyrrolidinecarboxylic Acid)

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-chlorophenoxy)-2-pyrrolidinecarboxylic acid is a chiral pyrrolidine derivative widely used as an intermediate in organic synthesis and pharmaceutical research. Its stereospecific (2S,4S) configuration ensures high enantiomeric purity, making it valuable for asymmetric synthesis and drug development. The tert-butoxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild conditions. The 4-chlorophenoxy moiety introduces aromatic functionality, enabling further derivatization. This compound is particularly useful in peptidomimetics and bioactive molecule design due to its rigid pyrrolidine scaffold and carboxylic acid handle for coupling reactions. Its well-defined structure and synthetic versatility make it a reliable building block for medicinal chemistry applications.
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-chloro-phenoxy)-2-pyrrolidinecarboxylic Acid structure
686766-53-0 structure
Product name:(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-chloro-phenoxy)-2-pyrrolidinecarboxylic Acid
CAS No:686766-53-0
MF:C16H20ClNO5
MW:
CID:1735080

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-chloro-phenoxy)-2-pyrrolidinecarboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 1,2-Pyrrolidinedicarboxylic acid, 4-(4-chlorophenoxy)-,1-(1,1-dimethylethyl) ester, (2S,4S)-
    • (2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-chloro-phenoxy)-2-pyrrolidinecarboxylic Acid
    • InChI Key: XQRJMROGXSIXNT-STQMWFEESA-N

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-chloro-phenoxy)-2-pyrrolidinecarboxylic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
S012815-50mg
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-chloro-phenoxy)-2-pyrrolidinecarboxylic Acid
686766-53-0
50mg
$ 145.00 2022-06-03
TRC
S012815-100mg
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-chloro-phenoxy)-2-pyrrolidinecarboxylic Acid
686766-53-0
100mg
$ 245.00 2022-06-03
AN HUI ZE SHENG Technology Co., Ltd.
PH017955-500mg
686766-53-0
500mg
¥1340.60 2023-09-15

Additional information on (2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-chloro-phenoxy)-2-pyrrolidinecarboxylic Acid

Recent Advances in the Study of (2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-chloro-phenoxy)-2-pyrrolidinecarboxylic Acid (CAS: 686766-53-0)

The compound (2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-chloro-phenoxy)-2-pyrrolidinecarboxylic Acid (CAS: 686766-53-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This chiral pyrrolidine derivative serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting protease inhibitors and other therapeutic agents. Recent studies have focused on its structural optimization, synthetic methodologies, and potential applications in drug discovery.

One of the most notable advancements in the synthesis of this compound involves the development of more efficient enantioselective routes. Researchers have reported improved catalytic systems that enhance the yield and purity of the desired (2S,4S)-isomer. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of asymmetric hydrogenation techniques to achieve >99% enantiomeric excess (ee) with minimal byproducts. This breakthrough has significant implications for scaling up production while maintaining high stereochemical fidelity.

In addition to synthetic improvements, recent investigations have explored the biological relevance of (2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-chloro-phenoxy)-2-pyrrolidinecarboxylic Acid. A 2024 preprint in Bioorganic & Medicinal Chemistry Letters highlighted its role as a precursor for novel HCV NS3/4A protease inhibitors. The study revealed that derivatives of this compound exhibit potent inhibitory activity against viral proteases, with IC50 values in the low nanomolar range. These findings underscore its potential as a scaffold for antiviral drug development.

Furthermore, computational studies have provided insights into the molecular interactions of this compound with biological targets. Molecular docking and dynamics simulations, as reported in a 2023 ACS Omega article, elucidated the binding modes of (2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-chloro-phenoxy)-2-pyrrolidinecarboxylic Acid derivatives with protease active sites. These simulations identified key hydrogen bonding and hydrophobic interactions that contribute to their inhibitory potency, offering a roadmap for further structural modifications.

Despite these advancements, challenges remain in the practical application of this compound. Issues such as solubility, metabolic stability, and off-target effects of its derivatives require further investigation. Ongoing research aims to address these limitations through rational design and in vitro/in vivo profiling. Collaborative efforts between academia and industry are expected to accelerate the translation of these findings into clinically viable therapeutics.

In conclusion, (2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-chloro-phenoxy)-2-pyrrolidinecarboxylic Acid (CAS: 686766-53-0) continues to be a molecule of high interest in medicinal chemistry. Recent studies have advanced its synthesis, elucidated its biological mechanisms, and expanded its therapeutic potential. Future research will likely focus on optimizing its pharmacokinetic properties and exploring new therapeutic indications, solidifying its role in drug discovery pipelines.

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